![molecular formula C19H27N5OS B5618075 2-(4-{6-amino-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}-1-methylpiperazin-2-yl)ethanol](/img/structure/B5618075.png)
2-(4-{6-amino-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}-1-methylpiperazin-2-yl)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the condensation of specific aryl and aminoethanol derivatives, leading to competitive inhibitors with potential pharmacological activities. For instance, compounds within this category, like 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols, have been synthesized and identified as competitive inhibitors of fatty acid amide hydrolase (FAAH), with some showing robust pharmacokinetic properties and efficacy in neuropathic pain models (Keith et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category often involves complex heterocyclic systems with potential for significant biological activities. For example, the synthesis and molecular docking studies of novel derivatives involving similar core structures have provided insights into their interactions with biological targets, such as anti-cancer proteins (Ravi Kumar & Thangamani, 2017).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, leading to diverse structural analogues with unique properties. Reactions such as nucleophilic substitution, bromination, and condensation are commonly employed in their synthesis. For example, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile involved nucleophilic substitution and bromination steps (Mishriky & Moustafa, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. The crystal structure and spectroscopic characterization provide insights into the compound's stability and potential interactions with other molecules (Lahmidi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for tailoring the compound for specific scientific or therapeutic applications. Studies on related compounds, such as 1-Phenylpyrazolo[3,4-d]pyrimidines, have explored the effects of substituents on their adenosine antagonistic activities, shedding light on the structure-activity relationships that govern their chemical behavior (Chebib & Quinn, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[6-amino-2-[(4-methylphenyl)methylsulfanyl]pyrimidin-4-yl]-1-methylpiperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5OS/c1-14-3-5-15(6-4-14)13-26-19-21-17(20)11-18(22-19)24-9-8-23(2)16(12-24)7-10-25/h3-6,11,16,25H,7-10,12-13H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPXOXRWHAVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CC(=N2)N3CCN(C(C3)CCO)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{6-Amino-2-[(4-methylbenzyl)thio]pyrimidin-4-yl}-1-methylpiperazin-2-yl)ethanol |
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